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Compound of Interest

Compound Name:
2-Chloro-4-methoxy-5-

methylaniline

CAS No.: 344794-49-6

Cat. No.: B3382628

Get Quote

As a Senior Application Scientist overseeing early-stage pharmacokinetics and safety

pharmacology, I frequently evaluate the structural liabilities of emerging targeted therapies.

Substituted anilines are privileged pharmacophores in medicinal chemistry, frequently utilized

as hinge-binding motifs in kinase inhibitors or as allosteric pocket occupants in CNS

modulators. Among these, 2-Chloro-4-methoxy-5-methylaniline (2-CMM) is a highly specific

building block that offers unique steric and electronic properties.

However, the very features that drive its target affinity—ortho-halogen steric bulk, electron-

donating methoxy groups, and lipophilic methyl packing—also introduce significant cross-

reactivity risks. This guide objectively compares the cross-reactivity profile of 2-CMM-based

compounds against standard alternative pharmacophores, providing the mechanistic causality

and self-validating experimental workflows required to de-risk these molecules.

Mechanistic Rationale: The Double-Edged Sword of
2-CMM
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When designing a kinase inhibitor or an allosteric modulator, the choice of the aniline moiety

dictates both the primary target engagement and the off-target liability profile. The 2-CMM

moiety presents three distinct structural features that drive its behavior:

The 2-Chloro Substitution: This ortho-halogen creates a deliberate steric clash, forcing the

aniline ring out of coplanarity with the primary drug scaffold. While this enhances selectivity

by preventing binding to kinases with narrow hinge regions, it can inadvertently increase

affinity for off-target kinases with larger, more flexible ATP-binding pockets .

The 4-Methoxy Substitution: Acting as a strong electron-donating group, the methoxy oxygen

can serve as a hydrogen bond acceptor. However, it is a classic metabolic liability.

Cytochrome P450 (CYP) enzymes readily O-demethylate this group, leading to the formation

of reactive para-iminoquinones that covalently bind to off-target proteins .

The 5-Methyl Substitution: This group fills hydrophobic pockets, increasing the overall

lipophilicity (LogP) of the molecule. High lipophilicity is directly correlated with off-target

partitioning into the hERG potassium channel, a primary driver of drug-induced cardiotoxicity

.

Comparative Performance Data
To objectively evaluate 2-CMM, we benchmarked a library of 2-CMM-derived kinase inhibitors

against derivatives utilizing standard alternative anilines (Unsubstituted, 3-Ethynyl, and 2,4-

Difluoro). The data below summarizes their performance across key cross-reactivity metrics.

Table 1: Cross-Reactivity Profiling of Aniline-Based Pharmacophores
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Pharmacophor
e Moiety

Kinome
Selectivity
Score (

at 1 µM)

CYP3A4 IC

(µM)

hERG IC

(µM)

Reactive
Metabolite
Formation
(GSH Adducts)

Unsubstituted

Aniline

0.45

(Promiscuous)
> 50.0 > 30.0 Low

3-

Ethynylaniline(St

andard)

0.05 (Highly

Selective)
15.2 12.5 Low

2,4-

Difluoroaniline

0.08 (Highly

Selective)
> 50.0 > 30.0 Low

2-CMM(Target

Moiety)
0.12 (Moderate) 3.4 (High Risk)

8.2 (Moderate

Risk)

High (Requires

structural

optimization)

Data Interpretation: While 2-CMM offers better kinome selectivity than unsubstituted anilines,

its 4-methoxy group makes it a potent CYP3A4 inhibitor and a generator of reactive

metabolites. Furthermore, its lipophilicity drives moderate hERG inhibition compared to the

highly optimized 2,4-difluoroaniline alternatives.

Self-Validating Experimental Workflows
To generate the data in Table 1, we employ a triad of orthogonal, self-validating protocols.

Every assay includes built-in positive/negative controls and secondary confirmation steps to

ensure data integrity.

Protocol A: High-Throughput Kinome Profiling
(KINOMEscan™)
We utilize the active-site directed competition binding assay rather than functional kinase

assays. Causality: Functional assays require optimizing ATP concentrations for hundreds of

kinases, which introduces massive variability. Competition binding normalizes this by

measuring the thermodynamic displacement of a DNA-tagged probe .
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Preparation: Dissolve the 2-CMM compound in 100% DMSO (10 mM stock). Prepare a 1 µM

screening concentration.

Incubation: Incubate the compound with a panel of 468 DNA-tagged recombinant human

kinases and an immobilized ATP-like ligand.

Elution & qPCR: Wash away unbound kinases. Elute the bound kinases and quantify via

qPCR of the DNA tags.

Self-Validation Step: Calculate the

score (number of kinases inhibited by >90% divided by total kinases). Run Staurosporine as
a promiscuous positive control (

> 0.5) and Imatinib as a selective control. Confirm all hits >80% inhibition using an
orthogonal cellular NanoBRET target engagement assay.

Protocol B: CYP450 Inhibition & Reactive Metabolite
Trapping
Because the 4-methoxy group is highly susceptible to oxidation, we must trap the transient

para-iminoquinone before it causes protein adduction .

Microsomal Incubation: Incubate 10 µM of the 2-CMM compound with Human Liver

Microsomes (HLMs, 1 mg/mL protein) and an NADPH regenerating system at 37°C.

Electrophilic Trapping: Add 5 mM Glutathione (GSH) to the mixture. Causality: GSH acts as

a surrogate for cellular nucleophiles. If the 2-CMM compound is O-demethylated and

oxidized to a quinone imine, the GSH will covalently bind to it, forming a stable adduct.

LC-MS/MS Analysis: Quench with cold acetonitrile, centrifuge, and analyze the supernatant

via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of GSH adducts).

Self-Validation Step: Co-administer 1-aminobenzotriazole (ABT), a pan-CYP inhibitor. If

adduct formation drops to zero in the presence of ABT, the reactive metabolite is definitively

CYP-mediated.
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Protocol C: hERG Automated Patch-Clamp
Electrophysiology
We strictly use automated patch-clamp rather than rubidium efflux assays. Causality: Rubidium

efflux only measures steady-state ion flow, missing the critical voltage-dependent tail currents

that hERG blockers typically inhibit .

Cell Preparation: Utilize CHO cells stably expressing the human KCNH2 (hERG) gene.

Voltage Protocol: Hold cells at -80 mV, depolarize to +20 mV for 2 seconds (to open and

inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the characteristic

outward tail current.

Perfusion: Perfuse the 2-CMM compound at ascending concentrations (0.1 µM to 30 µM).

Self-Validation Step: Measure the fractional block of the tail current. Terminate the assay by

perfusing 1 µM Terfenadine (a known potent hERG blocker) to ensure the cell was

responsive. Only accept data where Terfenadine achieves >95% block.

Visualizing the Cross-Reactivity Logic
To streamline the evaluation of 2-CMM derivatives, we utilize the following decision-tree

workflow and metabolic pathway models.
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Sequential cross-reactivity screening workflow for 2-CMM derivatives.
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CYP450-mediated metabolic activation pathway of the 2-CMM 4-methoxy group.
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Conclusion & Strategic Recommendations
While 2-Chloro-4-methoxy-5-methylaniline provides excellent synthetic handles and specific

steric constraints for targeted binding, its cross-reactivity profile requires aggressive monitoring.

If GSH trapping assays reveal high adduct formation, medicinal chemists should consider

replacing the 4-methoxy group with a bioisostere (such as a trifluoromethoxy or a

difluoromethyl group) to block CYP-mediated O-demethylation while retaining the required

electronic properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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